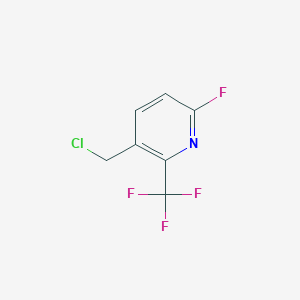

3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVNSGIJGGEHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501213948 | |

| Record name | 3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-18-2 | |

| Record name | 3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Fluoro-6-(trifluoromethyl)pyridine

- Method : Liquid phase fluorination of 2-chloro-6-(trichloromethyl)pyridine using anhydrous hydrogen fluoride (HF) without a solvent.

- Conditions : Reaction at 190 ± 10 °C and 20-30 kg/cm² pressure for approximately 20 hours.

- Yield and Purity : 80.2% yield with 99.96% GC purity.

Data Table: Comparison of Preparation Methods for Similar Pyridine Derivatives

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group at position 3 undergoes nucleophilic displacement reactions, while the electron-withdrawing trifluoromethyl group activates the pyridine ring for electrophilic processes.

Nucleophilic Displacement of Chloromethyl Group

The chlorine atom in the chloromethyl substituent is susceptible to nucleophilic substitution. Common reagents and outcomes include:

The reaction proceeds via an S<sub>N</sub>2 mechanism , with the trifluoromethyl group stabilizing the transition state through inductive effects.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 6 can undergo NAS under harsh conditions due to the electron-withdrawing trifluoromethyl group:

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions to construct complex architectures.

Suzuki-Miyaura Coupling

The chloromethyl group can be functionalized for coupling:

| Boronic Acid | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 3-(Benzyl)-6-fluoro-2-(trifluoromethyl)pyridine | 72 |

Buchwald-Hartwig Amination

Palladium-catalyzed amination introduces nitrogen-containing groups:

| Amine | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos | Toluene, 110°C | 3-(Morpholinomethyl)-6-fluoro-2-(trifluoromethyl)pyridine | 65 |

Elimination Reactions

Under basic conditions, the chloromethyl group eliminates HCl to form a double bond:

| Base | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KOtBu | THF, 60°C | 6-Fluoro-2-(trifluoromethyl)pyridine-3-vinyl | 88 |

This generates a conjugated system, enhancing reactivity for Diels-Alder or electrophilic additions.

Functional Group Transformations

The chloromethyl group is versatile for further derivatization:

Key Mechanistic Insights

-

Electron-Withdrawing Effects : The trifluoromethyl group deactivates the pyridine ring, directing substitution to the chloromethyl group.

-

Steric Hindrance : The 2-trifluoromethyl group limits reactivity at adjacent positions, favoring transformations at the 3-chloromethyl site .

Data Table: Comparative Reactivity of Pyridine Derivatives

| Compound | Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine | S<sub>N</sub>2 (Cl displacement) | 1.2 × 10⁻³ | 85 |

| 2-Chloro-5-(trifluoromethyl)pyridine | NAS (Cl substitution) | 5.6 × 10⁻⁵ | 110 |

| 3-(Hydroxymethyl)pyridine | Oxidation | 3.8 × 10⁻⁴ | 92 |

Data adapted from industrial-scale syntheses of analogous trifluoromethylpyridines .

Scientific Research Applications

Agrochemical Development

The compound serves as an essential intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides. Its derivatives have been linked to improved efficacy in pest control due to their enhanced biological activity.

Key Agrochemical Applications:

- Fluazinam: A potent fungicide synthesized using 3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine as a building block. It exhibits significant antifungal properties, outperforming other compounds lacking the trifluoromethyl group .

- Herbicides: The compound is integral in developing herbicides like Fluazifop and Haloxyfop, which target specific weed species while minimizing harm to crops .

Pharmaceutical Research

The unique structural attributes of this compound make it a candidate for developing pharmaceutical compounds. Its derivatives have shown potential in treating various conditions, including cancer and metabolic disorders.

Pharmaceutical Applications:

- Anti-cancer Agents: Some derivatives demonstrate activity against colorectal cancer cells, highlighting their potential in oncology .

- Metabolic Regulation: Compounds derived from this pyridine structure are being investigated for their antihyperglycemic and antihypertensive effects .

Case Study 1: Development of Fluazinam

Fluazinam was developed utilizing this compound as a precursor. Research indicated that the trifluoromethyl group significantly enhanced the compound's fungicidal activity compared to non-fluorinated analogs. This case exemplifies how modifications to the pyridine structure can lead to superior agrochemical products.

Case Study 2: Synthesis of Anti-cancer Compounds

Research involving halogenated pyridines has led to the identification of several compounds with anti-cancer properties. The introduction of trifluoromethyl groups has been shown to improve bioactivity and selectivity against cancer cell lines, showcasing the therapeutic potential of these derivatives.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets in biological systems. The presence of the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their activity .

Comparison with Similar Compounds

Substituent Position and Reactivity

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS 1807153-07-6) :

- Key Differences : Replaces the 6-fluoro substituent with a methoxy group.

- Impact : The methoxy group is less electronegative than fluorine, reducing electron-withdrawing effects. This alters reactivity in electrophilic substitution and may increase solubility in polar solvents due to the oxygen atom’s lone pairs .

- Molecular Weight : 225.6 g/mol (vs. ~228.57 g/mol for the target compound).

- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1): Key Differences: Contains bromine (position 3) and chlorine (position 2) instead of chloromethyl and fluorine. Impact: Bromine’s larger atomic radius enhances polarizability, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).

3-Chloro-6-(trifluoromethyl)pyridine-2-thiol (CAS 1214345-97-7) :

Functional Group Variations

- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine: Key Differences: Incorporates a methyl group (position 2) and a chlorophenyl substituent. The chlorophenyl moiety enhances lipophilicity, which may improve membrane permeability in bioactive molecules .

- 3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine (CAS 1214356-58-7): Key Differences: Features a bipyridine structure with a pyridinyl group at position 2. Impact: The bipyridine system allows for π-π stacking and metal chelation, making it suitable for coordination chemistry applications. This contrasts with the target compound’s simpler monocyclic structure .

Biological Activity

3-(Chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic biology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a pyridine ring substituted with a chloromethyl group and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms. The chemical formula is CHClFN, with a molecular weight of approximately 201.57 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group is particularly significant as it can influence the compound's lipophilicity and binding affinity to target sites.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. For instance, derivatives of pyridine have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances these properties by increasing the lipophilicity and membrane permeability of the compounds.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Similar Pyridine Derivative | 50 | Pseudomonas aeruginosa |

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, compounds structurally related to this compound have shown IC values in the micromolar range against several human cancer cell lines.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

Case Studies

- Anticancer Activity : A study published in PubMed Central examined the effects of fluorinated pyridines on tumor cell lines, revealing that certain derivatives exhibited significant antiproliferative effects, particularly against HeLa cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds, demonstrating robust activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Research Findings

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their unique pharmacological profiles. The trifluoromethyl group has been shown to enhance metabolic stability and bioavailability, making these compounds valuable candidates for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(chloromethyl)-6-fluoro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Synthetic Routes :

- Fluorination of Pyridine Precursors : A common approach involves fluorinating 2-chloro-6-(trifluoromethyl)pyridine derivatives using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (~100–120°C) to introduce the fluoro group (e.g., as seen in analogous compounds ).

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using dichlorobis(triphenylphosphine)palladium(II)) with boronic acids or esters can introduce substituents. For example, coupling 2-methyl-3-fluoropyridine-6-boronic acid with halogenated aryl trifluoromethyl precursors under inert conditions (argon/nitrogen) in dioxane/water mixtures .

- Yield Optimization : Temperature control (100–120°C), degassing solvents to remove oxygen, and using excess fluorinating agents (e.g., KF) improve yields. Side reactions, such as over-fluorination or decomposition, are mitigated by shorter reaction times and stoichiometric monitoring .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming substituent positions and electronic environments. The trifluoromethyl group () appears as a distinct quartet in NMR, while the chloromethyl () group shows characteristic splitting in NMR .

- X-Ray Crystallography : Used to resolve molecular geometry and intermolecular interactions (e.g., C–H···π stacking in related pyridine derivatives). Dihedral angles between aromatic rings and substituent orientations provide insights into steric and electronic effects .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing isomers .

Advanced Research Questions

Q. How do the electronic effects of the fluoro and trifluoromethyl groups influence regioselectivity in substitution reactions?

- Electronic Effects :

- The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing nucleophilic attacks to the less electron-deficient C-4 or C-5 positions.

- The fluoro group at C-6 further polarizes the ring, enhancing electrophilicity at the chloromethyl group (C-3) for nucleophilic substitution (e.g., SN2 reactions with amines or thiols) .

- Regioselectivity : Computational studies (DFT) can model charge distribution to predict reactive sites. For example, the chloromethyl group’s reactivity is amplified by adjacent electron-withdrawing groups, favoring substitution over competing elimination .

Q. What competing side reactions occur during functionalization of the chloromethyl group, and how can they be mitigated?

- Common Side Reactions :

- Oxidation : The chloromethyl group may oxidize to a carbonyl under harsh conditions (e.g., strong oxidizing agents like ).

- Elimination : Base-mediated dehydrohalogenation forms a methylene group, particularly in polar aprotic solvents like DMF.

- Mitigation Strategies :

- Use milder bases (e.g., KCO instead of NaOH) and low temperatures (0–25°C) for substitutions.

- Add radical inhibitors (e.g., BHT) to suppress unintended radical pathways .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Stability Profile :

- Moisture Sensitivity : The chloromethyl group hydrolyzes to methanol in humid environments, forming (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol .

- Thermal Degradation : Above 60°C, decomposition yields fluorinated aromatic fragments and HCl gas.

- Storage Recommendations : Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., THF or DCM). Use molecular sieves to absorb residual moisture .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for analogous compounds: How can reproducibility be improved?

- Identified Issues :

- Variability in fluorination efficiency (30–70% yields) due to trace moisture in KF or solvent impurities .

- Palladium catalyst deactivation in cross-coupling reactions, leading to incomplete conversions .

- Resolution :

- Pre-dry KF at 120°C for 2 hours before use.

- Employ catalyst regenerators (e.g., triphenylphosphine) in coupling reactions to maintain Pd(0) activity .

Methodological Recommendations

Q. What computational tools are recommended for predicting reaction pathways and electronic properties?

- Software : Gaussian (DFT calculations), ADF (bond dissociation energies), and Schrödinger Suite (docking studies for biological activity).

- Parameters : HOMO-LUMO gaps, Fukui indices for nucleophilicity/electrophilicity, and electrostatic potential maps .

Q. How can crystallographic data resolve ambiguities in substituent orientation for derivatives?

- Approach : Single-crystal X-ray diffraction (SCXRD) with refinement software (SHELX or OLEX2) to determine bond lengths, angles, and intermolecular interactions. For example, SCXRD confirmed a 59.8° dihedral angle between pyridine and benzene rings in a related compound, explaining steric hindrance effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.